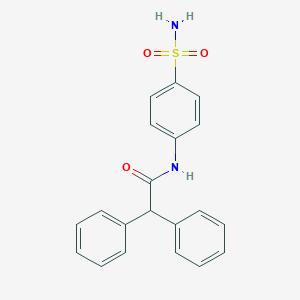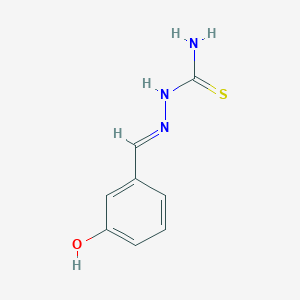![molecular formula C26H24N2O4S2 B324382 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B324382.png)
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function . Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(p-Toluenesulfonyl)imino]phenyliodinane: This compound shares the sulfonamide group and aromatic structure but differs in its iodine content.
4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Similar in structure but contains an iodine atom, which affects its reactivity and applications.
4-Methyl-N-(2-propynyl)benzenesulfonamide: Contains a propynyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C26H24N2O4S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-11-15-21(16-12-19)33(29,30)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28-34(31,32)22-17-13-20(2)14-18-22/h3-18,27-28H,1-2H3 |
InChI Key |
QXPLTVAEUPLTJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B324300.png)
![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzonitrile](/img/structure/B324306.png)

![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)

![(6E)-6-[(3,4-dimethylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324317.png)
![N-butyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324318.png)
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)

![(6E)-6-[(4-benzoylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324322.png)


![N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
